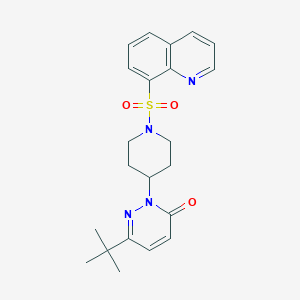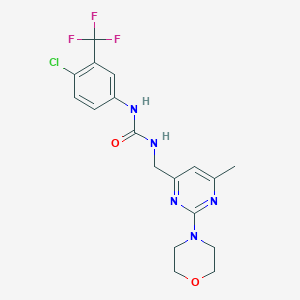
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related urea derivatives involves the reaction of specific phenyl and pyrimidinyl groups. For instance, the synthesis of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives has been reported through structure-based design and synthesis, showcasing a similar approach that could be adapted for our target compound (Li et al., 2019).
Molecular Structure Analysis
Molecular structure determination techniques such as mass spectrometry, NMR, FT-IR spectroscopy, and X-ray diffraction have been employed to elucidate the structure of similar compounds. For instance, the structure of 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy)phenyl)-3-(2,4-difluorophenyl)urea was determined using these methods, highlighting the approach for detailed molecular analysis (Sun et al., 2022).
Chemical Reactions and Properties
The reactivity of the compound under study can be inferred from similar urea derivatives. Chemical reactions involving cyclocondensation and reactions with methyl iodide have been explored, offering insights into potential reactions and modifications of the target compound (Jung et al., 2008).
Physical Properties Analysis
Physical properties such as melting point, solubility, and stability are crucial for understanding a compound's behavior in various environments. While specific data on the target compound is not directly available, analogous studies on urea derivatives can provide a basis for predicting physical properties.
Chemical Properties Analysis
Chemical properties, including reactivity towards different reagents, stability under various conditions, and potential for further functionalization, are key for the application of the compound in synthesis and drug development. For instance, the synthesis and reactivity of N-(4-chloro-3-trifluoromethylphenyl)-N′-(p-substitutedphenyl) Ureas offer valuable parallels (He-qin, 2010).
科学的研究の応用
Synthesis and Chemical Properties
Synthesis of Pyrimidinones : A study reported the synthesis of a novel series of 6-aryl(5-methyl)-4-trifluoromethyl-2(1H)-pyrimidinones, highlighting a method involving the reaction of aryl methoxy trifluoro butenones with urea. This process emphasizes the utility of the chemical structure in synthesizing complex pyrimidinones for further chemical analysis and applications (Bonacorso et al., 2003).
Dimerization and Supramolecular Chemistry : Another research focus is on the dimerization of ureidopyrimidones via quadruple hydrogen bonding, illustrating the compound's role in forming highly stable dimeric structures in solution and solid states. This study contributes to understanding the supramolecular chemistry of pyrimidinone derivatives (Beijer et al., 1998).
Pharmacological and Biological Research
- Anti-CML Activity : Research into 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives demonstrated potent activity against chronic myeloid leukemia (CML) cell lines. This study underscores the compound's potential as a backbone for developing new cancer therapeutics, particularly by inhibiting the PI3K/AKT signaling pathway, a crucial target in cancer treatment (Li et al., 2019).
Agricultural and Environmental Applications
- Herbicidal Activity : The structural derivatives of urea, such as substituted phenyltetrahydropyrimidinones, have been explored for their herbicidal properties. These compounds inhibit carotenoid biosynthesis in plants, demonstrating the utility of the chemical structure in developing new agricultural chemicals (Babczinski et al., 1995).
特性
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClF3N5O2/c1-11-8-13(25-16(24-11)27-4-6-29-7-5-27)10-23-17(28)26-12-2-3-15(19)14(9-12)18(20,21)22/h2-3,8-9H,4-7,10H2,1H3,(H2,23,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIXULFKNQBUGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)CNC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClF3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-ethylphenyl)-2-[(6-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide](/img/structure/B2494780.png)
![2-ethoxy-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2494781.png)
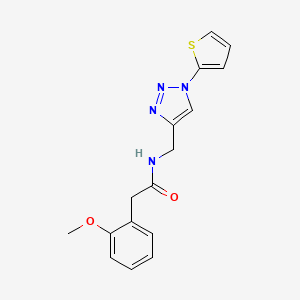
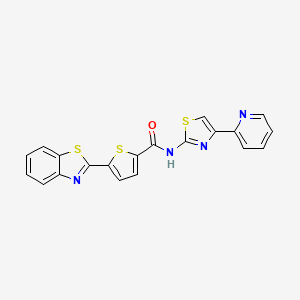
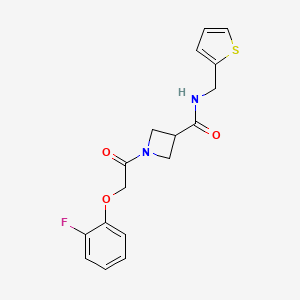
![2-((6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-1-morpholinoethanone](/img/structure/B2494789.png)
![2-({1-[2-(2-chlorophenyl)acetyl]azetidin-3-yl}methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2494790.png)
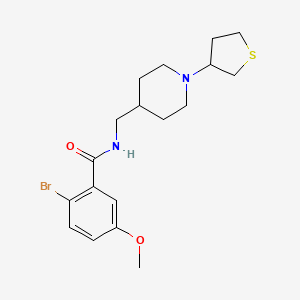
![6-[5-(2,5-Dichlorophenyl)-2-methylfuran-3-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2494795.png)
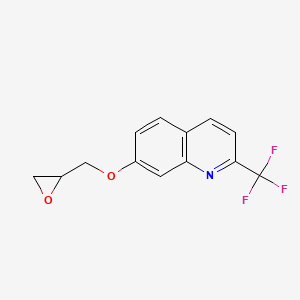
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)propanamide](/img/structure/B2494798.png)
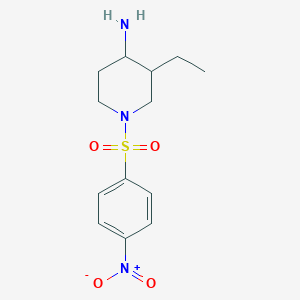
![4-amino-8,8-dimethyl-2-(methylsulfanyl)-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2494800.png)
